Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the thiazole ring. Key steps include:
Formation of the oxazolo[5,4-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiazole ring: This step often involves the use of thioamide and α-haloester under basic conditions to form the thiazole ring.
Coupling reactions: The final step involves coupling the oxazolo[5,4-b]pyridine core with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of This compound lies in its combined oxazolo[5,4-b]pyridine and thiazole rings, which provide a distinct structural framework that can be exploited for various applications in medicinal chemistry and materials science.
Biological Activity
Ethyl 2-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interaction with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines an oxazole ring fused to a pyridine moiety and a thiazole derivative. The molecular formula is C16H18N4O3S, with a molecular weight of approximately 350.41 g/mol. Its structural complexity allows for diverse interactions within biological systems.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, significantly impacting metabolic pathways .
- Cell Signaling Modulation : The compound influences key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. Alterations in these pathways can affect cell survival and apoptosis .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains and fungi. For instance:
- In vitro Studies : this compound showed significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's anticancer properties have also been explored:
- Cell Line Studies : In various cancer cell lines, it has been observed to induce apoptosis and inhibit cell proliferation. For example, studies utilizing MTT assays revealed that the compound effectively reduced cell viability in breast cancer and leukemia cell lines .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) values were found to be 50 μg/mL and 75 μg/mL respectively. These findings suggest a promising application in treating bacterial infections .
- Anticancer Studies : In experiments involving leukemia cell lines (e.g., K562), the compound exhibited an IC50 value of 30 μM after 48 hours of treatment. This indicates a potent effect on inhibiting cancer cell growth .
Properties
Molecular Formula |
C16H16N4O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 2-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H16N4O4S/c1-5-23-15(22)12-9(4)18-16(25-12)19-13(21)10-6-7(2)17-14-11(10)8(3)20-24-14/h6H,5H2,1-4H3,(H,18,19,21) |
InChI Key |
HHNFFJXNHMAOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C)C |
Origin of Product |
United States |
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